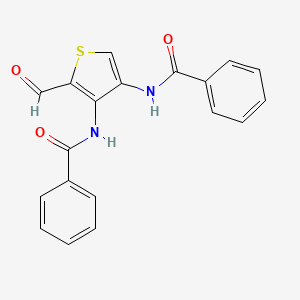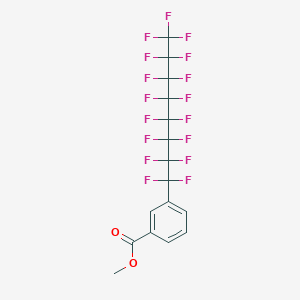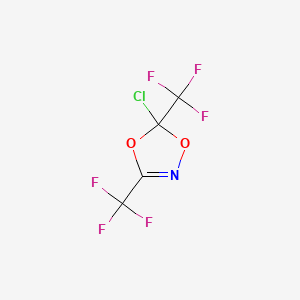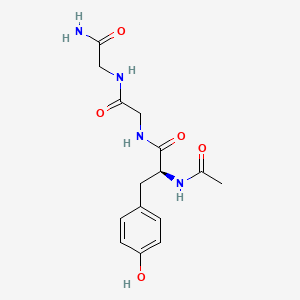
N,N'-(2-Formylthiene-3,4-diyl)dibenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Formylthiene-3,4-diyl)dibenzamide typically involves the reaction of 2-formylthiophene with benzoyl chloride in the presence of a suitable base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of N,N’-(2-Formylthiene-3,4-diyl)dibenzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as column chromatography or crystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
N,N’-(2-Formylthiene-3,4-diyl)dibenzamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Formylthiene-3,4-dicarboxylic acid.
Reduction: 2-Hydroxymethylthiene-3,4-diyl)dibenzamide.
Substitution: N,N’-(2-Formylthiene-3,4-diyl)diamine or N,N’-(2-Formylthiene-3,4-diyl)dithiol.
科学的研究の応用
N,N’-(2-Formylthiene-3,4-diyl)dibenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N,N’-(2-Formylthiene-3,4-diyl)dibenzamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the benzamide groups can interact with cellular receptors, modulating their function and leading to various biological effects.
類似化合物との比較
N,N’-(2-Formylthiene-3,4-diyl)dibenzamide can be compared with other similar compounds such as:
- N,N’-(2-Formylthiene-3,4-diyl)dipropanamide
- N,N’-(2-Formylthiene-3,4-diyl)diacetamide
- N,N’-(6,13-diacetamido-2,9-diethoxy-3,10-triphenodioxazinediyl)bis(benzamide)
These compounds share similar structural features but differ in the nature of the substituents attached to the thiene ring. The unique combination of formyl and benzamide groups in N,N’-(2-Formylthiene-3,4-diyl)dibenzamide imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
80615-58-3 |
|---|---|
分子式 |
C19H14N2O3S |
分子量 |
350.4 g/mol |
IUPAC名 |
N-(4-benzamido-5-formylthiophen-3-yl)benzamide |
InChI |
InChI=1S/C19H14N2O3S/c22-11-16-17(21-19(24)14-9-5-2-6-10-14)15(12-25-16)20-18(23)13-7-3-1-4-8-13/h1-12H,(H,20,23)(H,21,24) |
InChIキー |
IJNHGSLQSNETSC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CSC(=C2NC(=O)C3=CC=CC=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14410345.png)
![4-Methylidene-1-oxaspiro[2.11]tetradecane](/img/structure/B14410351.png)
![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)


![Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane](/img/structure/B14410360.png)

![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)

![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)

![3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14410419.png)
